Methyl 3-(fluorosulfonyl)butanoate
Description
Methyl 3-(fluorosulfonyl)butanoate is a fluorinated sulfonate ester with the molecular formula C₅H₉FO₄S. The fluorosulfonyl moiety is highly electron-withdrawing, which likely enhances the reactivity of the ester group compared to non-sulfonylated analogs. This compound may serve as an intermediate in organic synthesis, particularly in reactions requiring electrophilic activation or fluorinated building blocks.
Properties
Molecular Formula |
C5H9FO4S |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 3-fluorosulfonylbutanoate |
InChI |
InChI=1S/C5H9FO4S/c1-4(11(6,8)9)3-5(7)10-2/h4H,3H2,1-2H3 |
InChI Key |
BUUCFSLTSQIKKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(fluorosulfonyl)butanoate typically involves the introduction of a fluorosulfonyl group into a butanoate ester. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the formation of the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes. These processes often utilize sulfuryl fluoride gas or other solid reagents as fluorosulfonylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(fluorosulfonyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(fluorosulfonyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonyl fluorides.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-(fluorosulfonyl)butanoate involves its interaction with molecular targets through its fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the target molecule and the context of the reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence highlights several esters and sulfonylated/fluorinated compounds that share partial structural or functional similarities with methyl 3-(fluorosulfonyl)butanoate. Key examples include:
Reactivity and Stability
- Electrophilicity: The fluorosulfonyl group in this compound is expected to increase the electrophilicity of the ester carbonyl compared to non-sulfonylated analogs like (R)-methyl 3-(benzyloxy)butanoate . This property could enhance its utility in nucleophilic acyl substitution reactions.
- Acid Sensitivity: Unlike methyl 3-(methylthio)butanoate (stable under acidic conditions due to its thioether group) , this compound may hydrolyze more readily in acidic environments due to the electron-withdrawing –SO₂F group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
